Sodium naphthionate

Vue d'ensemble

Description

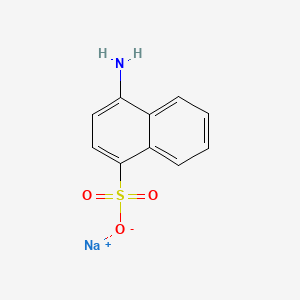

Sodium naphthionate, also known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of naphthionic acid and is commonly used in various industrial and scientific applications. This compound is characterized by its white to grayish powder form and is soluble in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium naphthionate is typically synthesized through a multi-step process involving the sulfonation of naphthalene. The primary steps include:

Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalenesulfonic acid.

Amination: The naphthalenesulfonic acid is then reacted with ammonia to form 4-amino-1-naphthalenesulfonic acid.

Neutralization: The resulting 4-amino-1-naphthalenesulfonic acid is neutralized with sodium carbonate to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves:

Reaction Temperature: Maintaining a temperature range of 180-190°C during the sulfonation step.

Solvent Use: Utilizing trichlorobenzene as a solvent to facilitate the reaction.

Purification: The final product is purified through crystallization and filtration to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium naphthionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: It can be reduced to form naphthylamine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Electrophiles: Halogens or sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

Industrial Applications

- Textile Industry : Sodium naphthionate serves as a reducing agent in dyeing processes, enhancing the fixation of dyes onto fabrics. Its ability to reduce hazardous chemicals aligns with sustainable practices in textile manufacturing .

- Analytical Chemistry : The compound is utilized as a reagent for determining various metal ions, showcasing its importance in analytical applications .

- Organic Synthesis : this compound is crucial in synthesizing organic compounds, including pharmaceuticals and agrochemicals, due to its role in facilitating essential chemical reactions .

Scientific Research Applications

This compound is employed in several research contexts:

- Biochemical Assays : It acts as a reagent in various biochemical assays and staining techniques, aiding in the visualization of biological samples.

- Hydrogeological Studies : The compound is used as a tracer in hydrogeological studies, allowing researchers to track solute transport and understand groundwater dynamics .

- Environmental Monitoring : this compound has been used in environmental studies to monitor contamination levels and assess the efficacy of remediation strategies .

Case Study 1: Tracer Studies in Groundwater

In a long-term experiment conducted over two months, this compound was utilized alongside isotopes to identify and quantify water balance components in small water bodies. The results provided insights into interflow and surface-groundwater interactions, demonstrating the compound's effectiveness as a tracer in hydrological research .

Case Study 2: Fluorescent Tracers in Contaminant Transport

Research involving this compound as a fluorescent tracer highlighted its utility in mapping subsurface contaminant transport. The compound's fluorescence properties enabled high-resolution monitoring of groundwater flow paths, contributing valuable data for environmental management efforts .

Mécanisme D'action

The mechanism of action of sodium naphthionate involves its interaction with various molecular targets and pathways:

Molecular Targets: It primarily targets sulfonic acid groups in biological systems.

Pathways Involved: It participates in redox reactions, where it can act as both an oxidizing and reducing agent, depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

Sodium naphthionate can be compared with other similar compounds such as:

Sodium naphthalene: Unlike this compound, sodium naphthalene is primarily used as a reductant in organic synthesis.

Sodium 1-naphthylamine-4-sulfonate: This compound is similar in structure but differs in its applications and reactivity.

Uniqueness: this compound is unique due to its dual role in redox reactions and its wide range of applications in various fields, from industrial dye production to scientific research .

Activité Biologique

Sodium naphthionate is a sodium salt of naphthionic acid, primarily recognized for its applications in various fields, including dyeing, biochemistry, and environmental studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and implications in environmental science.

This compound has the chemical formula and is characterized by its solubility in water and various organic solvents. Its structure allows it to interact with biological systems effectively, making it a compound of interest in pharmacological and environmental research.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Research indicates that it may enhance the antioxidant defense mechanisms in cells, potentially offering protective effects against oxidative damage .

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. It disrupts microbial cell membranes and inhibits growth, making it a candidate for use in antimicrobial formulations .

- Environmental Tracer : In hydrological studies, this compound is utilized as a fluorescent tracer to study contaminant transport in groundwater. Its non-toxic nature allows for safe application in environmental monitoring .

1. Antioxidant Effects on Cellular Models

A study explored the effects of this compound on oxidative stress in human cell lines. The results indicated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. The IC50 value for ROS inhibition was found to be 25 µg/mL .

2. Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacteria, indicating its potential as an antimicrobial agent .

3. Environmental Monitoring

This compound has been employed in various field studies as a tracer for understanding contaminant transport dynamics in aquifers. Its use has provided insights into flow patterns and the efficacy of remediation strategies at contaminated sites .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Cytotoxicity : While this compound shows promise as an antioxidant and antimicrobial agent, its cytotoxic effects were evaluated in different cell lines. It exhibited low cytotoxicity with an IC50 value exceeding 200 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve modulation of cellular signaling pathways related to inflammation and apoptosis. This was evidenced by changes in cytokine production following treatment in macrophage models .

Data Summary

| Biological Activity | IC50 / MIC Values | Notes |

|---|---|---|

| Antioxidant Activity | 25 µg/mL | Reduces ROS levels in human cell lines |

| Antimicrobial Activity | 100 µg/mL (MIC) | Effective against S. aureus and E. coli |

| Cytotoxicity | >200 µg/mL | Low cytotoxicity across various cell lines |

Propriétés

IUPAC Name |

sodium;4-aminonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSRMCCRAJUMLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-86-6 (Parent) | |

| Record name | Sodium naphthionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059611 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-13-2, 123333-48-2 | |

| Record name | Sodium naphthionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminonaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-aminonaphthalene-1-sulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NAPHTHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I33I8X596V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.